molecular formula C11H14O4S B2701296 2-(3-Phenylpropanesulfonyl)acetic acid CAS No. 1016870-51-1

2-(3-Phenylpropanesulfonyl)acetic acid

Cat. No.: B2701296
CAS No.: 1016870-51-1
M. Wt: 242.29
InChI Key: YLNFNPCLXMTRDH-UHFFFAOYSA-N
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Description

2-(3-Phenylpropanesulfonyl)acetic acid is an organic compound with the molecular formula C11H14O4S It is characterized by the presence of a phenyl group attached to a propanesulfonyl moiety, which is further connected to an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylpropanesulfonyl)acetic acid typically involves the reaction of 3-phenylpropane-1-sulfonyl chloride with sodium acetate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylpropanesulfonyl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

2-(3-Phenylpropanesulfonyl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Phenylpropanesulfonyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpropanoic acid: Shares a similar phenylpropane backbone but lacks the sulfonyl group.

    3-Phenylpropanoic acid: Similar structure but with the carboxylic acid group directly attached to the phenylpropane moiety.

    Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety without the propanesulfonyl group.

Uniqueness

2-(3-Phenylpropanesulfonyl)acetic acid is unique due to the presence of both a sulfonyl group and an acetic acid group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-phenylpropylsulfonyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c12-11(13)9-16(14,15)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNFNPCLXMTRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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